molecular formula C12H29N5 B2414827 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine CAS No. 96680-94-3

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine

Cat. No. B2414827
CAS RN: 96680-94-3
M. Wt: 243.399
InChI Key: ZXLOSCMUOJVLDX-UHFFFAOYSA-N
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Description

“3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine” is a research compound with the molecular formula C16H37N5O2 and a molecular weight of 331.5 . It is usually available in powder form .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2-ethoxypropan-1-amine with 4-(2-chloroethyl)piperazine, followed by the reaction of the resulting product with 3-amino-2-ethoxypropylamine.


Molecular Structure Analysis

The IUPAC name of this compound is N1-(2-(4-(3-amino-2-ethoxypropyl)piperazin-1-yl)ethyl)-2-ethoxypropane-1,3-diamine . The InChI code is 1S/C16H37N5O2/c1-3-22-15(11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(12-18)23-4-2/h15-16,19H,3-14,17-18H2,1-2H3 .

The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

N'-[2-[4-(3-aminopropyl)piperazin-1-yl]ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29N5/c13-3-1-5-15-6-8-17-11-9-16(10-12-17)7-2-4-14/h15H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLOSCMUOJVLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine

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